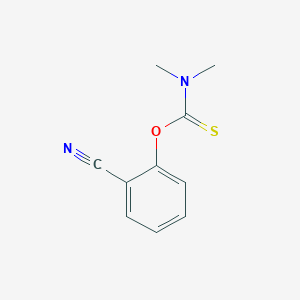![molecular formula C15H11N3O B8328549 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile](/img/structure/B8328549.png)
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry
準備方法
The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves nucleophilic substitution reactions where a methoxy group is introduced to the aromatic ring.
Formation of the Benzonitrile Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these receptors, the compound can modulate signaling pathways and exert its biological effects.
類似化合物との比較
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: A simpler derivative without the methoxy and benzonitrile groups.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzonitrile group.
1H-Pyrrolo[2,3-b]pyridin-3-ylacetic acid: Contains an acetic acid group instead of the benzonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-5-4-10(7-11(14)8-16)13-9-18-15-12(13)3-2-6-17-15/h2-7,9H,1H3,(H,17,18) |
InChIキー |
DKXNDCCRSTURHA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


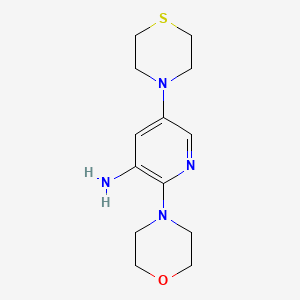
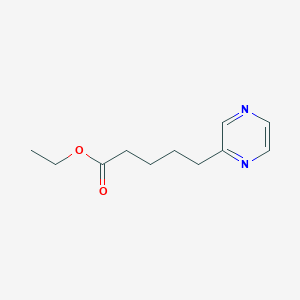
![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)
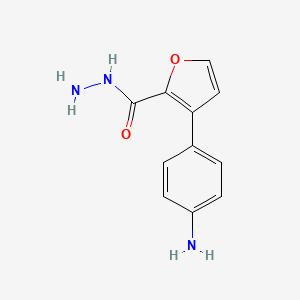

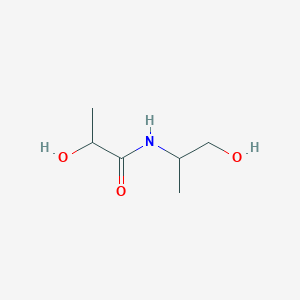
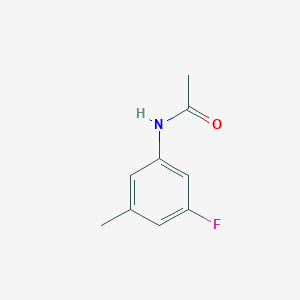
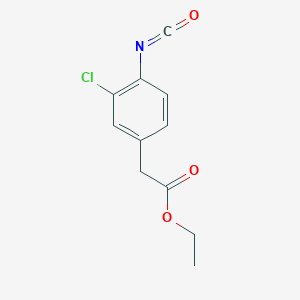
![5-[[3,4-bis(phenylmethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B8328547.png)
![3-Thiocyano-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B8328556.png)


